molecular formula C21H17N3O3 B11309860 N-(1-benzyl-1H-pyrazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(1-benzyl-1H-pyrazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11309860
M. Wt: 359.4 g/mol
InChI Key: NZPKXPKNNZBKEW-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a pyrazole ring, a benzyl group, and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-keto ester under acidic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Chromene synthesis: The chromene moiety is synthesized separately by the condensation of a salicylaldehyde derivative with an α,β-unsaturated carbonyl compound.

    Coupling reaction: The final step involves the coupling of the benzylated pyrazole with the chromene derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: It is investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and kinases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-5-yl)benzamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-5-phenyl-3-isoxazolecarboxamide

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the chromene moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile compound in medicinal chemistry and material science.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H17N3O3/c1-14-7-8-16-17(25)12-19(27-18(16)11-14)21(26)23-20-9-10-22-24(20)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,26)

InChI Key

NZPKXPKNNZBKEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=CC=C4

Origin of Product

United States

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